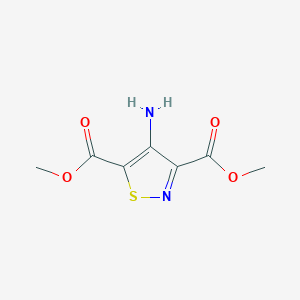

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15870302

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O4S |

|---|---|

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C7H8N2O4S/c1-12-6(10)4-3(8)5(14-9-4)7(11)13-2/h8H2,1-2H3 |

| Standard InChI Key | IGLFYKSJMNDNLK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C(=NS1)C(=O)OC)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name for this compound is dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate, with the canonical SMILES representation COC(=O)C1=C(C(=NS1)C(=O)OC)N. The isothiazole core is stabilized by aromaticity, with the sulfur atom contributing to the ring’s electron-deficient nature. The amino group at position 4 and ester groups at positions 3 and 5 introduce sites for hydrogen bonding and electrophilic reactivity, respectively.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₄S |

| Molecular Weight | 216.22 g/mol |

| InChI Key | IGLFYKSJMNDNLK-UHFFFAOYSA-N |

| PubChem CID | 83821617 |

Synthesis and Derivatization

Synthetic Routes

Although explicit protocols for Dimethyl 4-aminoisothiazole-3,5-dicarboxylate are scarce, analogous isothiazoles are typically synthesized via cyclization reactions. For example, 1,3-dipolar cycloaddition between sydnones and dimethyl acetylenedicarboxylate (DMAD) yields pyrazole-3,4-dicarboxylates . Adapting this method, the target compound could hypothetically arise from the reaction of a functionalized sydnone precursor with DMAD under controlled conditions.

Solid-Phase Synthesis

Solid-phase techniques, noted for their efficiency in producing heterocycles, may also be applicable. Thiourea or thioamide intermediates could undergo cyclization with α-halo carbonyl compounds to form the isothiazole backbone, followed by esterification.

Functionalization Strategies

The amino and ester groups serve as handles for further modification:

-

Amino Group: Acylation or alkylation reactions can introduce substituents to modulate bioactivity. For instance, bromoacetylation of analogous thiazoles enhanced inhibitory effects against Mycobacterium tuberculosis .

-

Ester Groups: Hydrolysis to carboxylic acids or transesterification with bulkier alcohols may alter solubility and binding affinity.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

While experimental data for this specific compound are unavailable, related azothiazoles exhibit strong UV-Vis absorption in the 400–600 nm range due to extended conjugation . The amino and ester groups likely contribute to distinct NMR signals:

-

¹H NMR: Methyl ester protons (~δ 3.8–4.0 ppm), aromatic protons (~δ 7.0–8.0 ppm).

-

¹³C NMR: Carbonyl carbons (~δ 165–170 ppm), aromatic carbons (~δ 120–150 ppm).

Solubility and Stability

The methyl esters confer moderate lipophilicity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone). Stability under acidic or basic conditions remains unstudied but may parallel related esters susceptible to hydrolysis.

| Compound | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.24 µM (MIC) | Mycobacterium tuberculosis |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 2.43 µM (IC₅₀) | β-Ketoacyl-ACP synthase |

| 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 mg/kg (ED₅₀) | Anticonvulsant |

Applications in Materials Science

Optoelectronic Materials

Azothiazole derivatives, such as diethyl azothiazole-4,4′-dicarboxylate, display redshifted absorption spectra (λ_max ≈ 540–580 nm) due to π-conjugation and intramolecular charge transfer . Functionalizing Dimethyl 4-aminoisothiazole-3,5-dicarboxylate with electron-donating/withdrawing groups could tailor its optical properties for organic semiconductors or dyes.

Coordination Chemistry

The amino and carboxylate groups may act as ligands for metal ions. Copper(II) complexes of thiazole derivatives have shown catalytic activity in oxidation reactions, suggesting potential for analogous coordination compounds .

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Scalable and regioselective synthesis remains unexplored.

-

Toxicology: No data exist on acute or chronic toxicity.

-

Mechanistic Studies: Target identification and mode of action are unknown.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and selectivity.

-

Hybrid Molecules: Conjugation with known pharmacophores (e.g., quinolones, β-lactams) to combat drug resistance.

-

Computational Modeling: Docking studies to predict binding modes with enzymes like FabH or kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume